tert-butyl 4-[(N,2,2-trimethylpropanamido)methyl]piperidine-1-carboxylate tert-butyl 4-[(N,2,2-trimethylpropanamido)methyl]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1327049-56-8
VCID: VC4178767
InChI: InChI=1S/C17H32N2O3/c1-16(2,3)14(20)18(7)12-13-8-10-19(11-9-13)15(21)22-17(4,5)6/h13H,8-12H2,1-7H3
SMILES: CC(C)(C)C(=O)N(C)CC1CCN(CC1)C(=O)OC(C)(C)C
Molecular Formula: C17H32N2O3
Molecular Weight: 312.454

tert-butyl 4-[(N,2,2-trimethylpropanamido)methyl]piperidine-1-carboxylate

CAS No.: 1327049-56-8

Cat. No.: VC4178767

Molecular Formula: C17H32N2O3

Molecular Weight: 312.454

* For research use only. Not for human or veterinary use.

tert-butyl 4-[(N,2,2-trimethylpropanamido)methyl]piperidine-1-carboxylate - 1327049-56-8

Specification

CAS No. 1327049-56-8
Molecular Formula C17H32N2O3
Molecular Weight 312.454
IUPAC Name tert-butyl 4-[[2,2-dimethylpropanoyl(methyl)amino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H32N2O3/c1-16(2,3)14(20)18(7)12-13-8-10-19(11-9-13)15(21)22-17(4,5)6/h13H,8-12H2,1-7H3
Standard InChI Key YQKWXHFMZRIOOJ-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)N(C)CC1CCN(CC1)C(=O)OC(C)(C)C

Introduction

tert-Butyl 4-[(N,2,2-trimethylpropanamido)methyl]piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₅H₂₇NO₃ and a CAS number of 1327049-56-8 . This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and versatile chemical structure.

Synthesis Methods

The synthesis of tert-butyl 4-[(N,2,2-trimethylpropanamido)methyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine. The reaction conditions require anhydrous conditions and low temperatures to minimize side reactions.

Synthetic Route:

  • Starting Materials: tert-Butyl 4-aminopiperidine-1-carboxylate and 2,2-dimethylpropanoyl chloride.

  • Reaction Conditions: Anhydrous conditions, low temperature, with triethylamine as a base.

  • Product Purification: Techniques such as recrystallization and chromatography are used to ensure purity.

Biological Activity

Piperidine derivatives, including tert-butyl 4-[(N,2,2-trimethylpropanamido)methyl]piperidine-1-carboxylate, exhibit a range of biological activities:

  • Antimicrobial Activity: Compounds with similar structures have shown the ability to inhibit bacterial growth by disrupting cell wall synthesis.

  • Anticancer Properties: Piperidine derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

  • Neuroprotective Effects: There is emerging evidence that these compounds may provide neuroprotection through antioxidant mechanisms or modulation of neurotransmitter systems.

Applications in Medicinal Chemistry

The versatility of the piperidine ring and the presence of the amide group make tert-butyl 4-[(N,2,2-trimethylpropanamido)methyl]piperidine-1-carboxylate a valuable intermediate in the synthesis of drugs targeting various biological pathways. Its potential applications include the development of antimicrobial, anticancer, and neuroprotective agents.

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